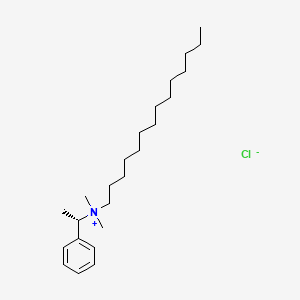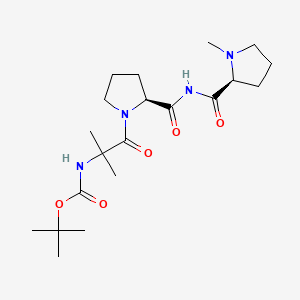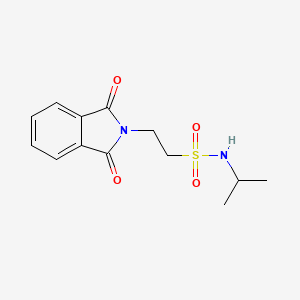
Taltrimide
Overview
Description
Taltrimide is a taurine derivative that was initially developed as an anticonvulsive agent. It strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain, but it does not bind to GABAA and benzodiazepine receptors . Despite its promising anticonvulsive effects in experimental models, further development of this compound was discontinued after phase II clinical trials .
Mechanism of Action
Target of Action
Taltrimide primarily targets the sodium-independent binding of taurine to synaptic membranes in the brain . This interaction plays a crucial role in the compound’s anticonvulsive effects .
Mode of Action
This compound inhibits the sodium-independent binding of taurine to synaptic membranes . This inhibition disrupts the normal functioning of these synaptic membranes, leading to changes in neuronal activity.
Biochemical Pathways
It’s known that the compound’s interaction with taurine binding sites influences neuronal activity, potentially affecting various neurological pathways
Pharmacokinetics
As a lipophilic taurine derivative , it’s likely that this compound has good absorption and distribution characteristics. More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
This compound has been shown to have definitive anticonvulsive effects in experimental epilepsy models . It increases the latency time to the first symptom of a seizure , indicating a delay in seizure onset.
Biochemical Analysis
Biochemical Properties
Taltrimide plays a significant role in biochemical reactions, particularly in the context of its anticonvulsive effects. It interacts with various enzymes, proteins, and other biomolecules. This compound strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain . This interaction is crucial for its anticonvulsive properties, as it modulates the activity of taurine, a known neuromodulator. Additionally, this compound does not appear to bind to GABAA and benzodiazepine receptors, which differentiates it from other anticonvulsants .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In experimental epilepsy models, this compound has been shown to reduce photoconvulsive responses in epileptic patients . This reduction is achieved through its interaction with synaptic membranes, which influences cell signaling pathways and gene expression. This compound’s impact on cellular metabolism is also significant, as it modulates the activity of taurine, thereby affecting the overall metabolic state of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound inhibits the sodium-independent binding of taurine to synaptic membranes, which is a key aspect of its anticonvulsive action . This inhibition modulates the activity of taurine, leading to changes in gene expression and cellular signaling pathways. Additionally, this compound’s lipophilic nature allows it to interact with various cellular components, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can maintain its anticonvulsive effects for up to six days when administered to epileptic patients . The stability and degradation of this compound over longer periods have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In experimental epilepsy models, this compound has been administered in daily doses of 1 and 2 grams for two weeks . These studies have shown that higher doses of this compound can lead to a greater reduction in photoconvulsive responses. At very high doses, this compound may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to taurine metabolism. It interacts with enzymes that modulate the activity of taurine, thereby influencing metabolic flux and metabolite levels . This compound’s role in these pathways is crucial for its anticonvulsive properties, as it helps regulate the levels of taurine and other related metabolites in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. This compound is transported across cell membranes and accumulates in synaptic membranes, where it exerts its anticonvulsive effects . The compound does not appear to bind to GABAA and benzodiazepine receptors, which affects its distribution and localization within the brain .
Subcellular Localization
This compound’s subcellular localization is primarily within synaptic membranes in the brain. Its lipophilic nature allows it to integrate into these membranes, where it modulates the activity of taurine . This localization is crucial for its anticonvulsive properties, as it enables this compound to effectively inhibit the sodium-independent binding of taurine and influence cellular signaling pathways .
Preparation Methods
Taltrimide can be synthesized through the reaction of phthalic anhydride with glycine in the presence of triethylamine in toluene under reflux . The final compounds are characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Taltrimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Common reagents used in substitution reactions include alkyl halides and sodium hydroxide.
Scientific Research Applications
Taltrimide has been extensively studied for its anticonvulsive properties. It has shown definitive anticonvulsive effects in experimental epilepsy models . its effects in human clinical trials were not as promising .
Comparison with Similar Compounds
Taltrimide is similar to other phthalimide derivatives such as thalidomide, which has been used as a sedative-hypnotic and for treating various inflammatory disorders . unlike thalidomide, this compound does not bind to GABAA and benzodiazepine receptors . Other similar compounds include N-phthaloylglycine derivatives, which have shown potential antiepileptic activity . These compounds share a similar structure but differ in their pharmacokinetic and pharmacodynamic properties .
Conclusion
This compound is a unique taurine derivative with promising anticonvulsive properties. Despite its discontinuation in clinical trials, it remains a subject of scientific research due to its distinct mechanism of action and potential applications in treating central nervous system diseases. Its comparison with similar compounds highlights its uniqueness and potential for further development.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNHIQZWSVJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868612 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81428-04-8 | |
| Record name | Taltrimide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALTRIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


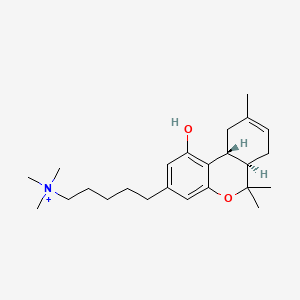

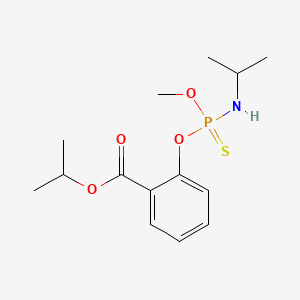
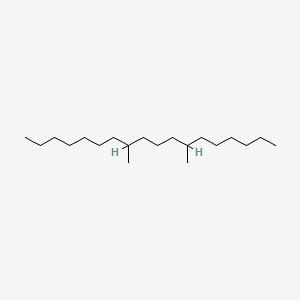

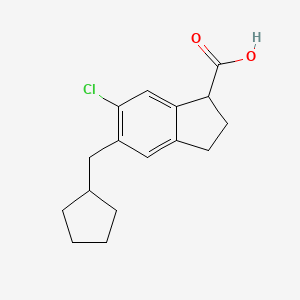
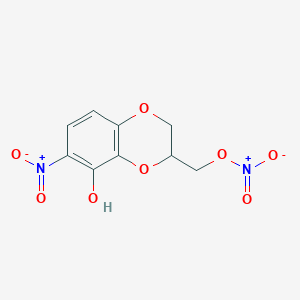
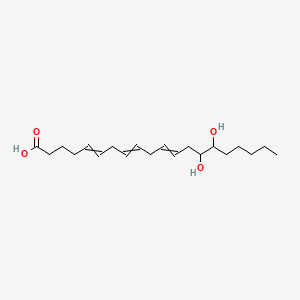


![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)
